

(S)-2-Amino-2-(pyridin-2-YL)acetic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Amino-2-(pyridin-2-YL)acetic acid

Cat. No.: B087652

[Get Quote](#)

Technical Guide: (S)-2-Amino-2-(pyridin-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(pyridin-2-yl)acetic acid is a non-proteinogenic alpha-amino acid containing a pyridine ring. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by pyridine-containing compounds. This technical guide provides a comprehensive overview of the known chemical properties, proposed synthetic methodologies, and potential biological relevance of **(S)-2-Amino-2-(pyridin-2-yl)acetic acid**, drawing from available data and analogous compounds.

Chemical and Physical Properties

Quantitative data for **(S)-2-Amino-2-(pyridin-2-yl)acetic acid** is limited in publicly available literature. The following tables summarize computed data and experimental values for closely related compounds to provide a comparative reference.

Table 1: General and Computed Properties of (S)-2-Amino-2-(pyridin-2-yl)acetic acid

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₂	--INVALID-LINK--[1]
Molecular Weight	152.15 g/mol	--INVALID-LINK--[1]
CAS Number	62451-88-1	--INVALID-LINK--[1]
IUPAC Name	(2S)-2-amino-2-(pyridin-2-yl)acetic acid	N/A
XLogP3 (Computed)	-2.7	--INVALID-LINK--[1]
Hydrogen Bond Donor Count (Computed)	3	--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count (Computed)	4	--INVALID-LINK--[1]
Rotatable Bond Count (Computed)	2	--INVALID-LINK--[1]
Exact Mass (Computed)	152.058577502 Da	--INVALID-LINK--[1]
Topological Polar Surface Area (Computed)	76.2 Å ²	--INVALID-LINK--[1]

Table 2: Experimental Physicochemical Data of Related Compounds

Property	Compound	Value	Source
Melting Point	2-Pyridylacetic acid hydrochloride	135 °C (decomposes)	--INVALID-LINK--
pKa	2-Aminopyridine	6.86	--INVALID-LINK--[2]
Solubility in Water	Glycine	25 g/100 mL (25 °C)	--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(S)-2-Amino-2-(pyridin-2-yl)acetic acid** are not readily available. However, based on established methods for the enantioselective synthesis of related α -amino acids, a plausible synthetic route and analytical procedures are proposed below.

Proposed Enantioselective Synthesis

The enantioselective synthesis of **(S)-2-Amino-2-(pyridin-2-yl)acetic acid** can be approached through various established methodologies for α -amino acid synthesis. One such approach is the asymmetric Strecker synthesis, which involves the reaction of 2-pyridinecarboxaldehyde with a cyanide source and a chiral amine, followed by hydrolysis.

Protocol: Asymmetric Strecker Synthesis

- **Imine Formation:** To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add a chiral amine such as (S)- α -methylbenzylamine (1.0 eq). Stir the mixture at room temperature for 2-4 hours to form the chiral imine.
- **Cyanation:** Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.
- **Hydrolysis:** Quench the reaction with an aqueous solution of HCl (e.g., 6 M) and heat to reflux for 6-12 hours to hydrolyze the aminonitrile to the amino acid.
- **Purification:** After cooling, the crude product can be purified by ion-exchange chromatography. The chiral auxiliary can be removed during the workup or purification process.

Proposed Analytical Methods

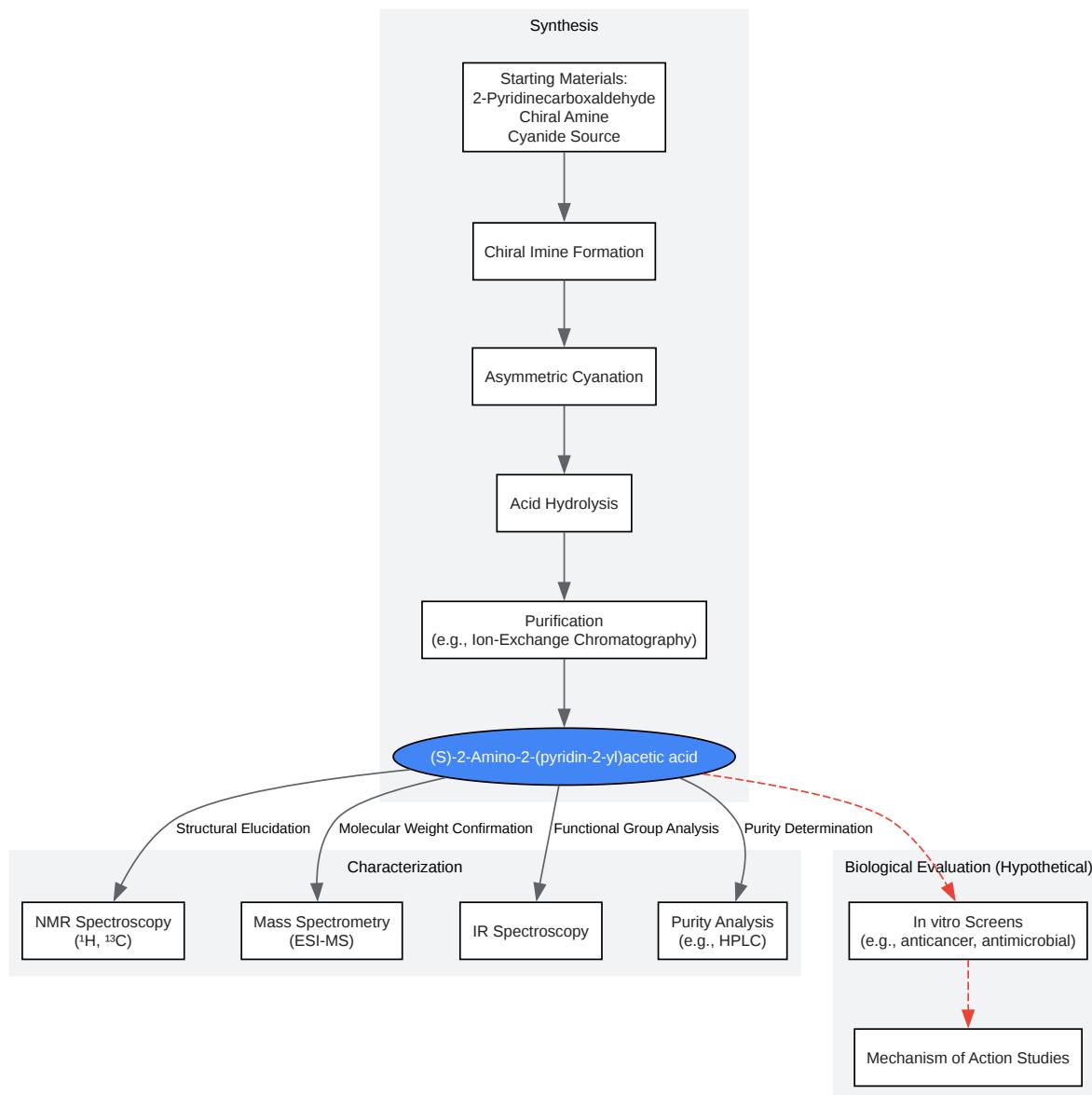
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the range of 7.0-8.5 ppm), the α -proton (a singlet or doublet depending on the solvent and pH), and the amine and carboxylic acid protons (which may be broad and exchangeable with D_2O).

- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the carboxylic acid carbon (around 170-180 ppm), the α -carbon, and the carbons of the pyridine ring.

3.2.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The expected $[\text{M}+\text{H}]^+$ ion would be at m/z 153.06.


3.2.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

- O-H stretch (carboxylic acid): broad band around $2500\text{-}3300\text{ cm}^{-1}$
- N-H stretch (amine): medium band around $3200\text{-}3500\text{ cm}^{-1}$
- C=O stretch (carboxylic acid): strong band around $1700\text{-}1725\text{ cm}^{-1}$
- C=N and C=C stretches (pyridine ring): bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.

Logical Workflow

The following diagram illustrates a logical workflow for the proposed synthesis and characterization of **(S)-2-Amino-2-(pyridin-2-yl)acetic acid**.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis, characterization, and potential biological evaluation.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by **(S)-2-Amino-2-(pyridin-2-yl)acetic acid**. However, the structural components of this molecule, namely the α -amino acid scaffold and the pyridine ring, are present in numerous biologically active compounds.

Derivatives of pyridine are known to exhibit a wide range of pharmacological properties, including anticancer, anti-HIV, and antibacterial activities.^{[3][4][5][6]} Therefore, it is plausible that **(S)-2-Amino-2-(pyridin-2-yl)acetic acid** could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

(S)-2-Amino-2-(pyridin-2-yl)acetic acid is a chiral non-proteinogenic amino acid with potential applications in medicinal chemistry and drug discovery. While comprehensive experimental data on its physicochemical properties are scarce, this guide provides a summary of available computed data and information on related compounds. A plausible synthetic route and analytical methods have been proposed to facilitate further research into this compound. The biological activity of this molecule remains to be explored, but its structural features suggest it may be a promising scaffold for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2 | CID 4226387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-2-Amino-2-(pyridin-2-YL)acetic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087652#s-2-amino-2-pyridin-2-yl-acetic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com